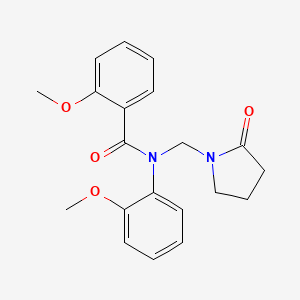

![molecular formula C18H18N4O2S2 B2990763 2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide CAS No. 2034590-03-7](/img/structure/B2990763.png)

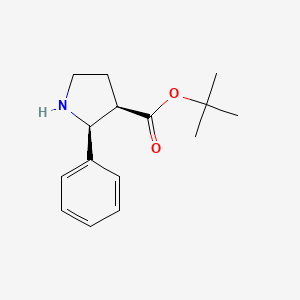

2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

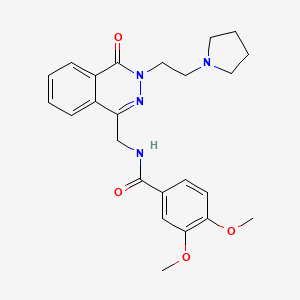

The compound “2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide” is a derivative of benzo[d]thiazol . It’s related to a class of compounds that have been studied for their potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for antidiabetic drug discovery .

Scientific Research Applications

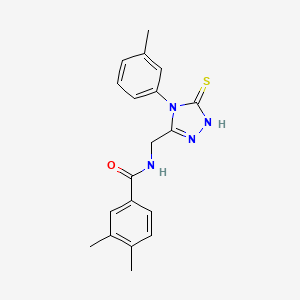

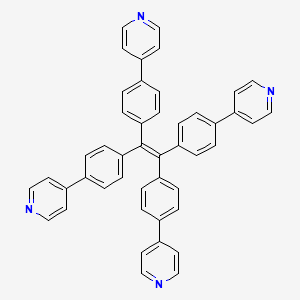

Synthesis of Innovative Heterocycles

Researchers have developed innovative heterocycles incorporating a thiadiazole moiety, targeting insecticidal properties against pests like Spodoptera littoralis. These compounds, synthesized through versatile precursors, demonstrate the potential in pest management strategies (Fadda et al., 2017).

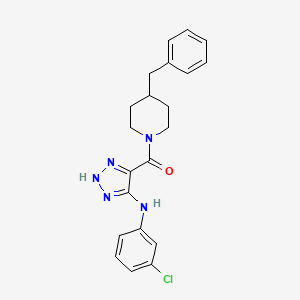

Antitumor Activity of Novel Derivatives

Several novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been synthesized, showing promising antitumor activities. These compounds, evaluated for their inhibitory effects on various cancer cell lines, highlight the compound's potential in cancer therapy (Albratty et al., 2017).

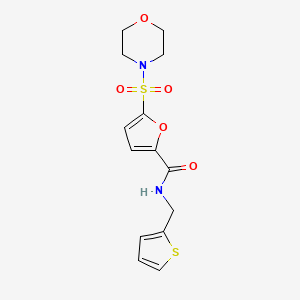

Antibacterial and Antifungal Activities

A series of benzimidazole derivatives demonstrated significant antibacterial and antifungal activities, indicating their potential in addressing microbial resistance. These findings open avenues for developing new antimicrobial agents (Devi et al., 2022).

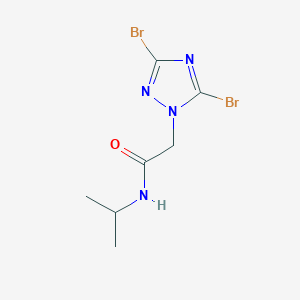

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones

Research on the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks has been conducted. These studies contribute to the development of compounds with potential pharmacological applications (Janardhan et al., 2014).

Development of Cascade Reactions for Heterocycles

Thioueido-acetamides have been used to initiate various heterocyclic syntheses through one-pot cascade reactions. This approach highlights efficient methods for generating diverse heterocycles, essential for pharmaceutical research (Schmeyers & Kaupp, 2002).

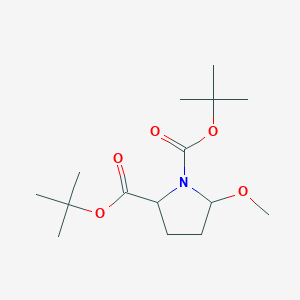

Synthesis and Antimicrobial Activity

Compounds similar to the queried chemical structure have been synthesized and shown to exhibit antimicrobial action. This research contributes to the ongoing search for more effective antimicrobial agents, crucial in combating drug-resistant bacteria (Fahim & Ismael, 2019).

Mechanism of Action

Target of Action

The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling , making it an attractive target for antidiabetic drug discovery .

Mode of Action

The compound interacts with PTP1B by binding to its catalytic and second aryl binding site . This inhibitory action on PTP1B leads to enhanced insulin and leptin signaling .

Biochemical Pathways

By inhibiting PTP1B, the compound affects the insulin and leptin signaling pathways . These pathways are crucial for glucose homeostasis and energy balance. Enhanced signaling can lead to improved glucose uptake and decreased blood glucose levels .

Result of Action

The compound exhibits good PTP1B inhibitory activity with an IC50 value of 11.17 μM . It also demonstrates good antihyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . These results suggest that the compound could be a valuable lead molecule for the development of antidiabetic drugs .

Future Directions

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S2/c23-16(10-25-18-21-13-3-1-2-4-15(13)26-18)19-7-8-22-11-20-14(9-17(22)24)12-5-6-12/h1-4,9,11-12H,5-8,10H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBERYIZYWKPMOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)CSC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

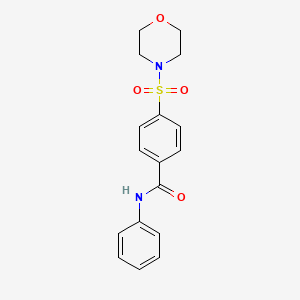

![6-Cyclopropyl-2-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyridazin-3-one](/img/structure/B2990696.png)

![2,3-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2990701.png)